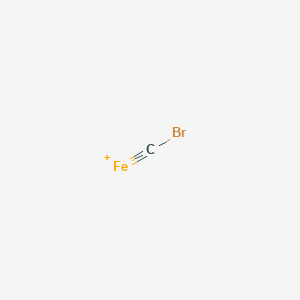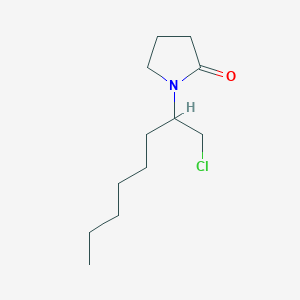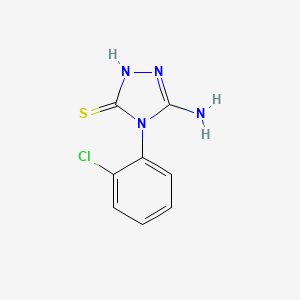![molecular formula C11H13Cl4O3P B14377248 Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate CAS No. 89986-97-0](/img/structure/B14377248.png)
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of two chloroethyl groups and a dichlorophenylmethyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An organic compound with similar chloroethyl groups but different functional groups.
Bis(2-chloroethyl) phosphonate: A related phosphonate compound with different substituents.
Uniqueness
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
89986-97-0 |
|---|---|
Molecular Formula |
C11H13Cl4O3P |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
4-[bis(2-chloroethoxy)phosphorylmethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C11H13Cl4O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)11(15)7-9/h1-2,7H,3-6,8H2 |
InChI Key |
FKNAEHGLRXLBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CP(=O)(OCCCl)OCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)


![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
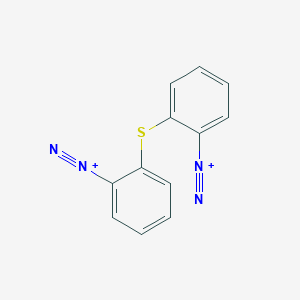
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)

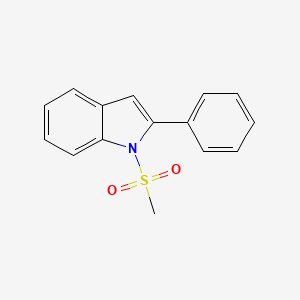
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
